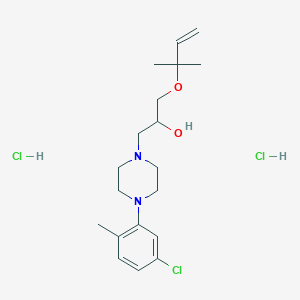

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (3-PSTC) is an organic compound belonging to the class of sulfones. It is a derivative of thiophene, a five-membered ring containing a sulfur atom. 3-PSTC has a wide range of applications in the scientific research field due to its unique properties. It has been extensively studied in the past few years, and its potential uses in the laboratory setting are still being explored.

科学的研究の応用

Ruthenium-catalyzed Oxidative Vinylation

Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes is an efficient process proceeding through directed C-H bond cleavage to give 3-vinylated products. This method, applicable to benzothiophene-, benzofuran-, pyrrole-, and indolecarboxylic acids, showcases regioselective vinylation, hinting at potential for diverse synthetic applications including compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Ueyama et al., 2011).

Electropolymerization of Thiophenes

Carboranyl-functionalized pyrroles and thiophenes, including compounds related to this compound, were synthesized and electropolymerized to form conducting polymer films. These films exhibit reversible p-doping and, in the case of thiophene-based polymers, maintain electroactivity under highly oxidizing potentials, suggesting applications in electronic materials and devices (Hao et al., 2007).

C-H Functionalization of Cyclic Amines

The study on cyclic amines, including pyrrolidine, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones, outlines a methodology for creating complex molecules through C-H functionalization. This process is relevant for constructing pyrrolines and pyrrolidines, indicating synthetic routes that might involve or be applicable to derivatives of this compound (Kang et al., 2015).

Organocatalytic Synthesis of Spirooxindoles

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], exhibiting significant biological activities, utilizes an enantioselective approach that might relate to compounds structurally similar to this compound. This synthesis involves a three-component 1,3-dipolar cycloaddition, achieving high yields, excellent stereoselectivities, and suggests applications in medicinal chemistry (Chen et al., 2009).

特性

IUPAC Name |

3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c11-9(12)8-7(3-6-15-8)16(13,14)10-4-1-2-5-10/h3,6H,1-2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMWQHYHFKHRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2683823.png)

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)

![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![Furan-2-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2683837.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)